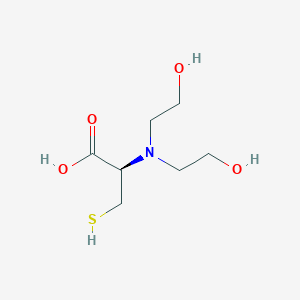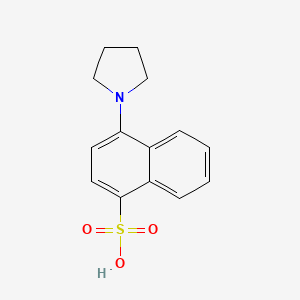
3-Isocyanophenylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanophenylformamide is an organic compound with the molecular formula C8H6N2O. It is characterized by the presence of an isocyano group (-N=C) attached to a phenyl ring, which is further connected to a formamide group (-C(=O)NH2).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanophenylformamide typically involves the dehydration of N-substituted formamides. One common method employs phosphorus oxychloride (POCl3) in the presence of triethylamine as a solvent at low temperatures (0°C to -50°C). This method is efficient, yielding high-purity isocyanides with minimal reaction waste .
Another approach involves the use of triphenylphosphine and iodine as dehydrating agents. This method is carried out under ambient conditions and is known for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and reaction conditions is optimized to minimize environmental impact and enhance safety .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyanophenylformamide undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
3-Isocyanophenylformamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Isocyanophenylformamide involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, enabling it to participate in diverse chemical reactions. In biological systems, it may covalently modify essential metabolic enzymes, thereby inhibiting their activity and exerting antimicrobial effects .
Comparación Con Compuestos Similares
Phenylisocyanide: Similar structure but lacks the formamide group.
Benzylisocyanide: Contains a benzyl group instead of a phenyl group.
Isocyanobenzaldehyde: Contains an aldehyde group instead of a formamide group.
Uniqueness: 3-Isocyanophenylformamide is unique due to the presence of both isocyano and formamide functional groups. This dual functionality enhances its reactivity and versatility in chemical synthesis and biological applications .
Propiedades
Número CAS |
730964-90-6 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
N-(3-isocyanophenyl)formamide |
InChI |
InChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11) |
Clave InChI |
MZYAISYVRUNVOL-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CC=CC(=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)


![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)


![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)

![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)

![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
